molecular formula C11H8ClF3O B1406160 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride CAS No. 960071-10-7

1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride

Cat. No. B1406160
CAS RN: 960071-10-7
M. Wt: 248.63 g/mol
InChI Key: HGBOIQJKZPGZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Purity : 95%


Molecular Structure Analysis

The molecular structure of 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride consists of a cyclopropane ring attached to a phenyl group bearing a trifluoromethyl substituent. The carbonyl chloride functional group is also present. The compound’s InChI code is: 1S/C₁₁H₈ClF₃O/c12-9(16)10(5-6-10)7-1-3-8(4-2-7)11(13,14)15/h1-4H,5-6H₂ (InChI key: HGBOIQJKZPGZMV-UHFFFAOYSA-N) .

Scientific Research Applications

Fluorine Chemistry Research

As a compound containing a trifluoromethyl group, it is of particular interest in the field of fluorine chemistry. Researchers can explore its reactivity and interaction with other fluorine-containing compounds, contributing to the broader understanding of C-F bond chemistry.

Each of these applications leverages the unique chemical properties of 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride, demonstrating its versatility and importance across various fields of scientific research .

Safety And Hazards

1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride may pose safety risks due to its reactive functional groups. It’s essential to handle it with caution, wear appropriate protective gear, and work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

For more detailed information, you can refer to the MSDS provided by Atlantic Research Chemicals Ltd . If you need further analysis or have additional questions, feel free to ask!

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3O/c12-9(16)10(5-6-10)7-1-3-8(4-2-7)11(13,14)15/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBOIQJKZPGZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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